molecular formula C19H18O5 B582483 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one CAS No. 1365271-38-0

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one

Cat. No.: B582483
CAS No.: 1365271-38-0
M. Wt: 326.348
InChI Key: YKHMBQJWXCDRGE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one (CAS 1365271-38-0 ) is a chromen-4-one derivative of significant interest in medicinal chemistry and biological research. With a molecular formula of C19H18O5 and a molecular weight of 326.34 g/mol , this compound belongs to a class of flavonoids and related structures known for a wide spectrum of pharmacological activities . Chromen-4-one scaffolds are frequently investigated for their anti-inflammatory, antimicrobial, antioxidant, and anticancer properties . Specifically, related compounds with the 3,4-dimethoxyphenyl substituent have been synthesized and studied for their antimicrobial and antioxidant potential in recent research . The structural motif of this compound suggests potential value as a key intermediate in organic synthesis or as a candidate for screening in various biological assays. Researchers can utilize it to explore mechanisms of action related to kinase inhibition or other enzymatic pathways, given that similar flavonol-based analogs have shown promise as inhibitors of critical cancer-related targets like c-KIT, CDK2, and mTOR . This product is provided for chemical and pharmacological research applications. It is supplied with a typical purity of 97% and should be stored at -20°C for long-term stability . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-11-5-7-14-13(9-11)17(20)18(21)19(24-14)12-6-8-15(22-2)16(10-12)23-3/h5-10,21H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHMBQJWXCDRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737519
Record name 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-38-0
Record name 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chalcone Intermediate Synthesis

The synthesis begins with Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and 2-hydroxy-6-ethylacetophenone. Solid NaOH or piperidine catalyzes the reaction under solvent-free grinding or ethanol reflux conditions.

Reaction Conditions

ComponentQuantity/Molar RatioSolvent/CatalystTemperature/TimeYield
3,4-Dimethoxybenzaldehyde1 eqPiperidine (5 mol%)Grinding, 25°C, 1 hr82%
2-Hydroxy-6-ethylacetophenone1 eqNaOH (2 eq), EthanolReflux, 5 hr68%

The chalcone intermediate, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-6-ethylphenyl)prop-2-en-1-one, is isolated via recrystallization (ethanol/water).

Cyclization to Chromen-4-one

The chalcone undergoes oxidative cyclization using hydrogen peroxide (H₂O₂) in alkaline methanol (Algar-Flynn-Oyamada method) or iodine in DMSO.

Optimized Cyclization Protocol

  • Reagents : H₂O₂ (30%, 5 eq), NaOH (2 eq)

  • Conditions : Methanol, 60°C, 6 hr

  • Yield : 76%

Carbodiimide-Mediated Coupling

A patent (CN103664681A) describes a two-step coupling method using 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide and 3,4,5-trimethoxy phenylacetate:

Step 1: Amide Bond Formation

ComponentQuantityReagent/CatalystConditions
3,4-Dimethoxy-1-aminoacetyl phenyl hydrobromide0.5 gEDCI·HCl (0.38 g), DMAP (0.55 g)CH₂Cl₂, 0°C → 25°C, 24 hr

Step 2: Cyclization and Purification

The crude product is washed (2M HCl, NaHCO₃, brine), dried (Na₂SO₄), and recrystallized (CH₂Cl₂/EtOAc) to yield 76% pure chromen-4-one.

Palladium-Catalyzed Oxidative Cyclization

Palladium(II) acetate catalyzes the direct cyclization of 2'-hydroxy-3,4-dimethoxydihydrochalcone in dimethylformamide (DMF) with oxygen as the oxidant:

Reaction Parameters

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
SolventDMF
Temperature/Time110°C, 12 hr
Yield65%

Solvent-Free Mechanochemical Synthesis

Grinding 3,4-dimethoxybenzaldehyde and 2-hydroxy-6-ethylacetophenone with NaOH (1:1:2 molar ratio) achieves 85% chalcone conversion in 30 minutes. Subsequent cyclization with H₂O₂ under microwave irradiation (300 W, 80°C, 20 min) yields 70% chromen-4-one.

Advantages :

  • No solvent waste

  • 3x faster than conventional heating

Industrial-Scale Production Considerations

While lab-scale methods use EDCI·HCl or Pd catalysts, industrial protocols favor cost-effective routes:

  • Bulk Chalcone Synthesis : Continuous flow reactors with heterogeneous catalysts (e.g., Mg-Al hydrotalcite).

  • Cyclization : Catalytic iodine in recyclable ionic liquids (e.g., [BMIM]BF₄) to reduce H₂O₂ consumption.

Yield Comparison of Key Methods

MethodKey Reagents/ConditionsYieldPurity
Claisen-Schmidt + H₂O₂ cyclizationNaOH, H₂O₂, methanol76%>98%
Carbodiimide couplingEDCI·HCl, DMAP, CH₂Cl₂76%95%
Pd-catalyzed cyclizationPd(OAc)₂, DMF, O₂65%90%
Solvent-free grindingNaOH, H₂O₂, microwave70%97%

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Over-oxidation to quinones during H₂O₂ cyclization.

  • Solution : Controlled H₂O₂ addition (dropwise, 0°C).

Low Solubility

  • Issue : Precipitation in polar solvents (e.g., methanol).

  • Solution : Use DMF/CH₂Cl₂ mixtures (4:1 v/v).

Recent Advances (Post-2023)

  • Enzymatic Cyclization : Recombinant flavone synthase I (FSI) from Arabidopsis thaliana converts chalcones to chromen-4-ones with 89% yield under mild conditions.

  • Photocatalytic Methods : TiO₂ nanoparticles under UV light enable solvent-free cyclization in 2 hr (yield: 81%).

Analytical Validation

Synthesized compounds are characterized by:

  • HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O = 70:30)

  • NMR : Key signals (δ, ppm):

    • 3.87 (s, 6H, OCH₃)

    • 6.92 (d, J = 8.5 Hz, H-5)

    • 12.1 (s, 1H, 3-OH)

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one undergoes various chemical reactions, including:

  • Oxidation: : The hydroxyl group at the 3-position can be oxidized to form a ketone.

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Reflux in an appropriate solvent.

  • Reduction: : The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

      Reagents: Nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromen-4-One Core

(a) 2-(3,4-Dimethoxyphenyl)-6-hydroxy-4-chromanone
  • Key Differences : Replaces the ethyl group (position 6) with a hydroxyl group.
  • This structural change may also affect metabolic stability, as hydroxyl groups are prone to glucuronidation .
(b) 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-4H-chromen-4-one (CAS 519-96-0)
  • Key Differences : Features 3,4-dihydroxyphenyl (vs. dimethoxy) and additional hydroxyl groups at positions 3, 5, 7, and 6-methoxy.
  • Molecular weight (C₁₆H₁₂O₉, MW 348.26) is slightly higher than the target compound .

Variations in the Aromatic Ring Substituents

(a) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride, CAS 62-31-7)
  • Key Differences : Replaces the chromen-4-one core with an ethylamine side chain and retains the 3,4-dihydroxyphenyl group.
  • Implications: The absence of the chromenone ring eliminates π-π stacking interactions, altering biological targets (e.g., dopamine receptors vs. kinase inhibition). The dihydroxy motif increases susceptibility to oxidation compared to methoxy groups .
(b) 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid
  • Key Differences : Replaces the chromen-4-one core with a triazole ring and introduces a thioacetic acid moiety.
  • The sulfur atom may influence redox activity or metal chelation .

Core Structure Modifications

(a) Pyrido[1,2-a]pyrimidin-4-one Derivatives (e.g., 2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one)
  • Key Differences: Replaces the chromenone core with a pyrido-pyrimidinone scaffold and adds piperazine substituents.
(b) Glycosylated Chromen-4-one Derivatives
  • Example : 5-Hydroxy-2-(4-hydroxyphenyl)-7-[(tetrahydro-2H-pyran-2-yl)oxy]-4H-chromen-4-one
  • Key Differences: Adds glycosidic linkages (e.g., glucose or rhamnose units) to the chromenone core.
  • Implications : Glycosylation improves water solubility and modulates absorption and distribution. However, enzymatic cleavage in vivo may reduce bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Chromen-4-one 3,4-Dimethoxyphenyl, 6-ethyl, 3-OH C₁₉H₁₈O₅ 326.3 High lipophilicity, metabolic stability
2-(3,4-Dihydroxyphenyl)-...chromen-4-one Chromen-4-one 3,4-Dihydroxyphenyl, multiple OH groups C₁₆H₁₂O₉ 348.26 Antioxidant, low stability
Dopamine Hydrochloride Phenethylamine 3,4-Dihydroxyphenyl, ethylamine C₈H₁₂ClNO₂ 189.64 Neurotransmitter, oxidatively labile
Triazole Derivative 1,2,4-Triazole 3,4-Dimethoxyphenyl, thioacetic acid C₁₂H₁₃N₃O₃S 295.31 Enhanced metabolic stability

Research Findings and Implications

Lipophilicity and Bioavailability : The ethyl group in the target compound enhances membrane permeability compared to hydroxylated analogs, making it more suitable for crossing the blood-brain barrier .

Antioxidant Activity : Compounds with 3,4-dihydroxyphenyl groups (e.g., CAS 519-96-0) exhibit stronger free-radical scavenging but are less stable than methoxy-substituted derivatives .

Synthetic Flexibility: Triazole and pyrido-pyrimidinone derivatives demonstrate how core structure modifications can tailor compounds for specific biological targets, such as kinase inhibition .

Biological Activity

Overview

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a synthetic compound belonging to the chromen-4-one class, known for its diverse biological activities. Its structure features a chromen-4-one core with a 3,4-dimethoxyphenyl group, an ethyl group at the 6-position, and a hydroxyl group at the 3-position. This unique arrangement contributes to its potential therapeutic applications, particularly in oncology and inflammation.

  • Molecular Formula : C19H18O5
  • CAS Number : 1365271-38-0
  • Molar Mass : 326.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The hydroxyl and methoxy groups enable the compound to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.
  • Anti-inflammatory Effects : It modulates signaling pathways associated with inflammation, potentially inhibiting the activation of nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α) pathways .
  • Anticancer Properties : Preliminary studies indicate that it may reduce cell viability in cancer cell lines, suggesting potential as an anticancer agent .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. It scavenges reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. The mechanism involves the donation of hydrogen atoms from hydroxyl groups, neutralizing free radicals.

Anti-inflammatory Activity

Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. In vitro studies have shown that it effectively blocks TNF-α-induced NF-κB activation in human embryonic kidney cells .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineCC50 (µM)Effect
A549 (Lung Cancer)<20Significant cytotoxicity
H2170 (Lung Cancer)<30Moderate cytotoxicity
NIH3T3 (Non-cancer)>100Minimal effect

The compound's ability to induce apoptosis in A549 cells highlights its potential as a therapeutic agent against non-small cell lung carcinoma (NSCLC) .

Case Studies and Research Findings

  • Study on Lung Cancer : A study published in MDPI demonstrated that derivatives of chromen-4-one, including this compound, could significantly reduce cell viability in lung cancer cell lines. The study identified that treatment with this compound led to a decrease in the epithelial-to-mesenchymal transition (EMT) markers, suggesting its role in inhibiting cancer metastasis .
  • Inflammation Modulation : Another research article highlighted its effectiveness in modulating inflammatory responses by inhibiting NF-κB activation. This suggests potential applications in treating inflammatory diseases .
  • Comparative Analysis : In comparison with other similar compounds, such as 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one and 2-(3,4-Dimethoxyphenyl)-6-methyl-3-hydroxychromen-4-one, this compound exhibits unique properties due to its ethyl substitution at the 6-position and hydroxyl group at the 3-position, enhancing its biological activity .

Q & A

Q. Why do studies report varying antioxidant capacities for this compound?

  • Factors :
  • Assay choice (DPPH vs. ORAC may prioritize H-atom vs. electron transfer mechanisms).
  • Solvent polarity (e.g., ethanol vs. DMSO alters radical scavenging kinetics) .

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